5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine, commonly referred to as CPM-MTA, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a molecular weight of 229.3 g/mol and a melting point of 115-116°C. CPM-MTA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Specific Scientific Field
Organic Chemistry, Medicinal Chemistry
Summary of the Application
Pyrido[2,3-d]pyrimidines are important in medicinal chemistry due to their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .
Methods of Application or Experimental Procedures
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Results or Outcomes
The compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent .
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Summary of the Application
Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .
Methods of Application or Experimental Procedures
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Results or Outcomes
The synthesis of these derivatives could potentially lead to the development of new drugs with a wide range of biological activities .
Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
Summary of the Application
Pyrimidino[4,5-d][1,3]oxazines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities .
Methods of Application or Experimental Procedures
Methods were developed for the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrimidino[4,5-d][1,3]oxazine derivatives .
Results or Outcomes
Synthesis of Pyrrolo[2,3-d]Pyrimidines
Summary of the Application
Pyrrolo[2,3-d]pyrimidines show pronounced cytotoxic activity . As a result of this activity and the unique stability of the base-sugar bond to enzymatic and in vitro acid, they attract considerable attention due to their high potential for application in medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis of pyrrolo[2,3-d]pyrimidines involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .
properties
IUPAC Name |
5-(2-cyclopropylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6-9(16-11(12)14-6)8-4-5-13-10(15-8)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRFIFYWZXQQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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